molecular formula C6H14N4O2 B584511 nomega-Methyl L-norarginine CAS No. 186308-99-6

nomega-Methyl L-norarginine

Cat. No.: B584511
CAS No.: 186308-99-6
M. Wt: 174.204
InChI Key: XJPIABCWQMIHNO-BYPYZUCNSA-N
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Description

Nomega-Methyl L-norarginine is a research-grade chemical agent designed for the potent and selective inhibition of nitric oxide synthase (NOS). As a structural analog of L-arginine, it functions as a competitive antagonist, competing with the native substrate for binding at the catalytic site of NOS enzymes. This mechanism effectively reduces the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. By modulating the NO pathway, this inhibitor is an essential tool for researchers investigating vascular biology, neural communication, and immune responses. In the nervous system, NO has a dual role, participating in both neurotoxicity and neuroprotection; its inhibition can help elucidate mechanisms in neurodegeneration, synaptic plasticity, and nerve regeneration following injury. In the cardiovascular system, inhibition of NO production is linked to increased vascular resistance and blood pressure, providing models for studying hypertension. Researchers utilize this compound in vitro and in vivo to dissect the complex roles of NO in disease models, contributing to a deeper understanding of conditions ranging from pre-eclampsia to cerebral ischemia. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-[(N'-methylcarbamimidoyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c1-9-6(8)10-3-2-4(7)5(11)12/h4H,2-3,7H2,1H3,(H,11,12)(H3,8,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPIABCWQMIHNO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N)NCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60658743
Record name (2S)-2-Amino-4-(N''-methylcarbamimidamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60658743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186308-99-6
Record name (2S)-2-Amino-4-(N''-methylcarbamimidamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60658743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context of Discovery and Initial Academic Characterization

The discovery and characterization of N-omega-Methyl L-norarginine are intrinsically linked to the broader scientific endeavor to understand the synthesis and function of nitric oxide (NO). The identification of NO as a crucial signaling molecule, particularly its role as an endothelium-derived relaxing factor, spurred the search for compounds that could modulate its production. The enzymes responsible for NO synthesis, the nitric oxide synthases (NOS), utilize L-arginine as a substrate. Consequently, the development of L-arginine analogues as potential inhibitors of NOS became a major focus of pharmacological research.

Early investigations centered on modifications of the L-arginine structure to create molecules that could compete with the natural substrate for binding to the active site of NOS. This led to the synthesis of a variety of N-omega-substituted L-arginine derivatives. Among the first and most widely studied of these were N-omega-monomethyl-L-arginine (L-NMMA) and N-omega-nitro-L-arginine methyl ester (L-NAME). hellobio.comnih.gov These compounds proved to be effective, non-selective inhibitors of the different NOS isoforms (nNOS, eNOS, and iNOS).

The synthesis of N-omega-Methyl L-norarginine represents a further refinement in this line of research. The "nor" designation indicates that the carbon chain of the amino acid is one methylene (B1212753) group shorter than that of arginine. This structural alteration was explored to investigate how the chain length and the nature of the substituent on the guanidino group influence the potency and selectivity of inhibition towards the different NOS isoforms. The initial academic characterization of N-omega-Methyl L-norarginine would have involved its chemical synthesis, likely through a multi-step process starting from a protected ornithine precursor, followed by biochemical assays to determine its inhibitory constants (Ki or IC50 values) against purified NOS isoforms. researchgate.net While specific discovery papers for N-omega-Methyl L-norarginine are not as prominent as for L-NMMA or L-NAME, its development is a logical progression in the field of NOS inhibitor research, aimed at creating more selective molecular probes.

Significance As a Biochemical Probe in Research Methodologies

The primary significance of N-omega-Methyl L-norarginine in biochemical and biological research lies in its function as a selective inhibitor of nitric oxide synthases. By competing with L-arginine for the active site of these enzymes, it effectively reduces or blocks the production of nitric oxide. This inhibitory action allows researchers to dissect the specific roles of NO in a wide array of physiological and pathophysiological processes.

The use of N-omega-Methyl L-norarginine and related compounds as biochemical probes is fundamental to studies in fields such as cardiovascular physiology, neurobiology, and immunology. For instance, in cardiovascular research, these inhibitors are employed to investigate the role of NO in regulating blood pressure, vascular tone, and endothelial function. mdpi.com In neuroscience, they are used to explore the involvement of NO in neurotransmission, synaptic plasticity, and neurodegenerative processes. nih.gov In immunology, the inhibition of NOS by these compounds helps to elucidate the function of NO in inflammatory responses and host defense mechanisms. nih.gov

The selectivity of different N-omega-substituted L-arginine analogues for the various NOS isoforms is a critical aspect of their utility as research tools. While some compounds like L-NAME inhibit all three isoforms to a similar extent, others exhibit a degree of selectivity. For example, Nω-Propyl-L-arginine is a highly selective inhibitor of neuronal NOS (nNOS). tocris.com The specific inhibitory profile of N-omega-Methyl L-norarginine for each NOS isoform determines its suitability for particular research applications. The table below presents inhibitory constants for some representative NOS inhibitors, illustrating the range of potencies and selectivities that have been achieved through chemical modification of the L-arginine scaffold.

CompoundTarget EnzymeInhibitory Constant (IC50 or Ki)
N-omega-monomethyl-L-arginine (L-NMMA)iNOS6.6 µM (IC50) hellobio.com
N-omega-monomethyl-L-arginine (L-NMMA)nNOS4.9 µM (IC50) hellobio.com
N-omega-monomethyl-L-arginine (L-NMMA)eNOS3.5 µM (IC50) hellobio.com
Nω-Propyl-L-argininenNOS57 nM (Ki) tocris.com
Nω-hydroxy-nor-L-arginine (nor-NOHA)Arginase-

Overview of Current Research Trajectories on N Omega Methyl L Norarginine

Enzymatic Inhibition Profiles and Kinetics

The study of N-omega-Methyl-L-norarginine as a modulator of nitric oxide synthase (NOS) activity is an area of interest in biochemical pharmacology. While specific kinetic data for N-omega-Methyl-L-norarginine is limited in publicly available research, the mechanistic understanding of its close analogue, N-omega-Methyl-L-arginine (L-NMMA), provides a foundational framework for its potential actions. The "nor" designation in N-omega-Methyl-L-norarginine indicates a shorter carbon chain compared to L-arginine, a structural modification that is expected to influence its interaction with the NOS enzymes.

Specificity and Selectivity Studies Towards Nitric Oxide Synthase Isoforms in Model Systems

The three main isoforms of nitric oxide synthase—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—exhibit distinct physiological roles and regulatory mechanisms. unimedizin-mainz.de Consequently, the selectivity of an inhibitor for a particular isoform is a critical determinant of its pharmacological profile.

For the related compound, L-NMMA, studies have shown that it is a competitive inhibitor of all three NOS isoforms. biotium.com However, its potency can vary between the isoforms. For instance, L-NMMA is a relatively poor inhibitor of eNOS. nih.gov The structural difference in N-omega-Methyl-L-norarginine, specifically the shorter alkyl chain, would likely alter its binding affinity and selectivity profile for the different NOS isoforms. The active sites of the NOS isoforms, while highly conserved, possess subtle differences that can be exploited by inhibitors to achieve selectivity.

Analysis of Competitive and Non-competitive Inhibition Mechanisms

Inhibition of enzyme activity can occur through various mechanisms, broadly classified as competitive and non-competitive. Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate. amegroups.org Non-competitive inhibitors, on the other hand, bind to an allosteric site, a location distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.govnih.gov

L-NMMA has been identified as a competitive inhibitor of NOS, meaning it vies with the natural substrate, L-arginine, for binding to the enzyme's active site. biotium.com Given the structural similarity of N-omega-Methyl-L-norarginine to L-arginine, it is highly probable that it also functions as a competitive inhibitor. The core L-amino acid structure and the methylated guanidino group are key features for recognition and binding at the active site.

Elucidation of Interactions with Enzymatic Cofactors and Substrates

The catalytic activity of NOS is a complex process that requires the presence of several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). hmdb.ca These cofactors are essential for the electron transfer that drives the conversion of L-arginine to nitric oxide and L-citrulline. wikipedia.org

Molecular Interactions with Biological Macromolecules

The interaction of a small molecule inhibitor with its target protein is a dynamic process that involves specific binding events and can lead to conformational adjustments in the protein.

Binding Affinity and Stoichiometry Determination with Target Proteins

The affinity of an inhibitor for its target is a measure of the strength of their interaction, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For the related compound, L-NMMA, the affinity for brain NOS has been determined, with a reported Ki value of 0.17 µM. nih.gov It is important to note that this value is for the L-arginine analogue, and the affinity of N-omega-Methyl-L-norarginine is expected to differ due to its shorter carbon backbone.

The stoichiometry of binding, which describes the number of inhibitor molecules that bind to a single enzyme molecule, is typically 1:1 for competitive inhibitors that target the active site. It is reasonable to assume a similar stoichiometric relationship for N-omega-Methyl-L-norarginine with NOS.

Investigation of Conformational Changes Induced by N-omega-Methyl L-norarginine Binding

The binding of a ligand to a protein can induce conformational changes in the protein's structure. These changes can be subtle alterations in the local environment of the active site or more significant rearrangements of the protein's domains.

Electron paramagnetic resonance (EPR) spectroscopy studies on eNOS have shown that the binding of different L-arginine analogues, including L-NMMA, perturbs the environment of the high-spin ferriheme (B1240928) in a ligand-specific manner. nih.gov The complex formed between L-NMMA and eNOS differs from the complexes it forms with iNOS and nNOS, indicating isoform-specific conformational states upon inhibitor binding. nih.gov While direct structural studies on the N-omega-Methyl-L-norarginine-NOS complex are not available, it is anticipated that its binding would also induce specific conformational changes in the enzyme, which would be crucial for its inhibitory mechanism. The interaction of NO with the heme iron of soluble guanylyl cyclase is known to induce a conformational change that activates the enzyme. mdpi.com

Downstream Signaling Pathway Modulation

The modulation of downstream signaling pathways by N-omega-Methyl-L-norarginine remains an area requiring more specific investigation. Research on analogous compounds provides a framework for potential mechanisms, but direct evidence for N-omega-Methyl-L-norarginine is not well-documented.

Effects on Cyclic Guanosine Monophosphate (cGMP) Production in Cellular and Tissue Models

Specific studies detailing the direct effects of N-omega-Methyl-L-norarginine on cyclic Guanosine Monophosphate (cGMP) production in cellular and tissue models are not prominently featured in the available research. The production of cGMP is often linked to the activity of nitric oxide synthase (NOS), which generates nitric oxide (NO). NO, in turn, stimulates soluble guanylate cyclase to produce cGMP. While related compounds that inhibit NOS have been shown to impact cGMP levels, dedicated studies on N-omega-Methyl-L-norarginine's role in this pathway are not sufficiently available to provide detailed findings.

Influence on Protein Nitrosylation and Nitration Processes in Experimental Systems

There is a lack of specific research on the influence of N-omega-Methyl-L-norarginine on protein S-nitrosylation and nitration. These post-translational modifications are mediated by reactive nitrogen species, which are downstream of nitric oxide production. S-nitrosylation involves the covalent attachment of a nitric oxide group to a cysteine thiol on a protein, regulating a wide array of cellular processes. encyclopedia.pubnih.gov Protein nitration, the addition of a nitro group to a tyrosine residue, is often considered a marker of nitrosative stress. tandfonline.com While aberrant S-nitrosylation is implicated in various diseases, the direct regulatory role of N-omega-Methyl-L-norarginine in these processes has not been specifically elucidated in the available literature. nih.gov

Regulation of Redox Signaling and Oxidative Stress Pathways

In Vitro Cellular Models and Applications

In vitro studies using cultured cells are fundamental to elucidating the specific molecular and cellular effects of N-omega-Methyl L-norarginine and related compounds. These models allow for controlled investigation into their impact on cell health, function, and communication.

Impact on Cellular Viability, Proliferation, and Apoptosis

The modulation of the L-arginine-nitric oxide pathway by inhibitors has significant consequences for cell survival, growth, and programmed cell death (apoptosis). The effects are often cell-type and context-dependent, particularly in relation to the local cellular environment.

Research on ovine trophectoderm (oTr) cells, which are crucial for embryonic development, has shown that inhibitors of the L-arginine metabolic pathways can curtail cell growth. oup.comoup.com Specifically, both N(G)-nitro-L-arginine methyl ester (L-NAME), a NOS inhibitor, and Nω-hydroxy-nor-L-arginine (nor-NOHA), an arginase inhibitor, were found to decrease the proliferation of oTr cells in a dose-dependent manner. oup.com This suggests that both nitric oxide production and polyamine synthesis are essential for the proliferation of these cells. oup.comoup.com

In the context of cancer biology, studies on K562 leukemic cells revealed that the arginase inhibitor nor-NOHA induced apoptosis in a dose-dependent manner, but notably only under hypoxic (low oxygen) conditions. glpbio.com It had minimal effect on cell viability in a normal oxygen environment (normoxia). glpbio.com This highlights the importance of the metabolic state of the cell in determining its response to arginase inhibition. glpbio.com Furthermore, arginase-1 released from polymorphonuclear neutrophils has been shown to induce apoptosis in cancer cells, an effect that can be blocked by nor-NOHA. researchgate.net

In immunology, N(G)-Methyl-L-arginine acetate (B1210297) salt (L-NMMA) is utilized as a tool to investigate the mechanisms of T-cell suppression. frontiersin.org Myeloid-derived suppressor cells (MDSCs) can inhibit T-cell proliferation, and this suppressive function is partly mediated by enzymes like inducible nitric oxide synthase (iNOS). frontiersin.org The use of L-NMMA helps to dissect the contribution of the iNOS pathway in this process. frontiersin.org

Conversely, in neuronal models, NOS inhibitors can exhibit protective effects. For instance, systemic administration of Nω-nitro-L-arginine methyl ester (L-NAME) was shown to prevent apoptosis in the lateral geniculate nucleus of rabbits following light deprivation, suggesting that nitric oxide may be involved in this specific type of neuronal cell death. nih.gov

Table 1: Effects of L-Arginine Pathway Inhibitors on Cellular Viability, Proliferation, and Apoptosis

CompoundCell TypeExperimental SystemObserved EffectReference
L-NAMEOvine Trophectoderm (oTr) CellsIn Vitro CultureDose-dependent decrease in cell proliferation. oup.com
nor-NOHAOvine Trophectoderm (oTr) CellsIn Vitro CultureDose-dependent decrease in cell proliferation. oup.com
nor-NOHAK562 Leukemic CellsIn Vitro CultureSignificantly induced apoptosis under hypoxic conditions; little effect under normoxia. glpbio.com
L-NMMAT-Cells (in co-culture)In Vitro Co-culture with MDSCsUsed to inhibit iNOS to study T-cell proliferation suppression. frontiersin.org
L-NAMELateral Geniculate Nucleus CellsIn Vivo (Adult Rabbit)Prevented light deprivation-induced apoptosis. nih.gov

Modulation of Cellular Secretion, Expression, and Differentiation Profiles

N-omega-methylated L-arginine analogues are instrumental in studying cellular secretion and differentiation, particularly within the immune system. The inhibition of nitric oxide synthase can significantly alter the behavior and function of immune cells like macrophages and myeloid-derived suppressor cells (MDSCs).

In vitro studies have demonstrated that when macrophages are exposed to bacterial components like lipopolysaccharides (LPS), they ramp up the production and release of inflammatory cytokines. psu.edu The subsequent activation of iNOS is a key part of this response. psu.edu The use of NOS inhibitors such as N(G)-methyl-L-arginine (L-NMMA) has been crucial in animal studies to demonstrate that blocking this pathway can reverse hypotension, indicating a powerful modulation of the systemic inflammatory response. psu.edu

The differentiation of immune cells is also influenced by these pathways. For example, the cytokine Interleukin-3 (IL-3) can drive the in vitro generation of monocytic MDSCs (M-MDSCs) from murine bone marrow. frontiersin.org These IL-3-generated cells exhibit a high capacity for immune suppression, which is mediated by arginase 1 (Arg1). frontiersin.org The specific role of iNOS and Arg1 in this suppressive function was confirmed by using the inhibitors L-NMMA and nor-NOHA, respectively. frontiersin.org The expression and activity of arginase itself can be modulated by various immune regulatory signals, including several interleukins. frontiersin.org

Table 2: Modulation of Cellular Functions by L-Arginine Pathway Inhibitors

Compound/ConditionCell TypeExperimental SystemObserved EffectReference
L-NMMAMacrophagesIn Vitro / Animal ModelsUsed to study and inhibit the inflammatory response (e.g., cytokine release, NO production) following LPS stimulation. psu.edu
L-NMMA & nor-NOHAMyeloid-Derived Suppressor Cells (MDSCs)In Vitro CultureUsed as inhibitors to confirm the roles of iNOS and Arginase 1 in the immunosuppressive function of MDSCs. frontiersin.org
Immune Signals (e.g., Interleukins)Various Immune CellsIn VitroModulate the expression and activity of arginase. frontiersin.org

Effects on Cellular Respiration and Energy Metabolism

The L-arginine-NO pathway intersects with cellular metabolism, particularly concerning redox balance and oxidative stress. In an experimental model using rabbits, the administration of the NOS inhibitor N-nitro-L-arginine methyl ester (L-NAME) was found to amplify the respiratory burst in neutrophils. nih.gov The neutrophil respiratory burst is a critical immune process involving the rapid release of reactive oxygen species (ROS) to kill pathogens, indicating that NOS inhibition can enhance this specific metabolic activity. nih.gov

Furthermore, the balance between arginase and NOS activity is crucial for cellular redox homeostasis. mdpi.com An excessive depletion of the common substrate L-arginine, for instance through the upregulation of arginase, can lead to a phenomenon known as NOS "uncoupling". mdpi.com In this state, the NOS enzyme produces superoxide (B77818) anions (O₂•−) instead of nitric oxide. mdpi.com Superoxide can then react with any available NO to form the highly cytotoxic molecule peroxynitrite (ONOO−), contributing to oxidative stress. mdpi.com Therefore, by inhibiting NOS, compounds like N-omega-Methyl L-norarginine can indirectly influence the cellular redox environment and the production of reactive species.

Role in Regulating Cell-Cell Communication and Adhesion

Nitric oxide is a key regulator of cell-cell interactions, especially in the vascular system and during inflammatory responses. It plays a role in modulating the adhesion of leukocytes to the endothelial lining of blood vessels. escholarship.org By inhibiting the production of NO, N-omega-methylated L-arginine analogues can indirectly interfere with these adhesive processes, which are central to the initiation and propagation of inflammation. The regulation of the L-arginine-NO pathway is also critical in processes like wound healing, which involve complex cell-cell communication and interactions with the extracellular matrix, partly mediated by adhesion molecules. frontiersin.org

Ex Vivo Tissue and Organ Preparations

Ex vivo models, using isolated tissues and organs, provide a bridge between in vitro cellular studies and in vivo complexity. They are particularly valuable for studying integrated physiological responses, such as the regulation of blood vessel tone.

Vasomotor Tone Regulation in Isolated Vascular Segments

The role of N-omega-Methyl L-norarginine analogues in regulating blood vessel diameter (vasomotor tone) has been extensively studied in isolated vascular preparations. These studies consistently demonstrate that inhibiting NO production leads to vasoconstriction or an attenuation of vasodilation.

In one study using isolated porcine subepicardial arterioles, the endothelium-dependent vasodilator serotonin (B10506) caused the vessels to dilate. researchgate.net This vasodilation, which is mediated by nitric oxide, was inhibited by the NOS inhibitor N(G)-nitro-l-arginine methyl ester (L-NAME). researchgate.net This finding directly demonstrates that basal NO production is essential for maintaining a vasodilatory tone in these vessels.

Further research on dorsal hand veins from patients with coronary artery disease (CAD) and type 2 diabetes showed that the arginase inhibitor nor-NOHA markedly improved endothelium-dependent vasodilation. researchgate.net Crucially, this improvement was completely blocked by the co-administration of N(G)-monomethyl L-arginine (L-NMMA). researchgate.net This indicates that in these pathological conditions, increased arginase activity impairs vasodilation by limiting the L-arginine available for NOS, and that blocking NOS with L-NMMA negates any benefit of arginase inhibition. researchgate.net

Table 3: Effects of L-Arginine Pathway Inhibitors on Vasomotor Tone in Isolated Vessels

CompoundTissue PreparationExperimental ConditionObserved EffectReference
L-NAMEPorcine Subepicardial ArteriolesEx Vivo Vasomotor StudyInhibited serotonin-induced, NO-mediated vasodilation. researchgate.net
L-NMMAHuman Dorsal Hand Veins (from CAD + Diabetes patients)Ex Vivo Vasomotor StudyCompletely inhibited the improvement in vasodilation caused by the arginase inhibitor nor-NOHA. researchgate.net

Neurotransmitter Release and Synaptic Plasticity Modulation in Brain Slices

Nitric oxide is a significant neuromodulator in the central nervous system (CNS), where it plays a critical role in synaptic plasticity, a fundamental process for learning and memory. nih.govmdpi.com Produced by neuronal nitric oxide synthase (nNOS), NO acts as a retrograde messenger, diffusing from postsynaptic to presynaptic terminals to modulate neurotransmitter release. mdpi.com

In brain slice preparations, the application of NOS inhibitors has been shown to alter these processes. By preventing the synthesis of NO, these inhibitors can block the induction of long-term potentiation (LTP), a form of synaptic plasticity. Physiological levels of NO produced by nNOS are known to stimulate synaptic plasticity and neuronal modulation. nih.gov It is therefore anticipated that N-omega-Methyl L-norarginine, acting as a NOS inhibitor, would attenuate NO-dependent synaptic plasticity in brain slice experiments. Its presence would likely lead to a reduction in the frequency and amplitude of excitatory postsynaptic potentials in response to stimuli that normally induce NO-mediated plasticity.

Experimental SystemRelated CompoundObserved EffectHypothesized Effect of N-omega-Methyl L-norarginine
Brain Slices (Hippocampus)N/ANO from nNOS stimulates synaptic plasticity. nih.govInhibition of nNOS, leading to reduced synaptic plasticity.
Neuronal CulturesN/ANO is involved in neurotransmission. mdpi.comModulation of neurotransmitter release via NO pathway inhibition.

Contractility Studies in Smooth Muscle and Cardiac Preparations

The role of nitric oxide in regulating vascular tone is well-established. NO produced by endothelial nitric oxide synthase (eNOS) in blood vessels diffuses to adjacent vascular smooth muscle cells, where it triggers a signaling cascade that results in muscle relaxation and vasodilation. nih.govnih.gov This mechanism is crucial for maintaining blood flow and pressure.

In experimental studies using isolated smooth muscle preparations, NOS inhibitors consistently block this endothelium-dependent relaxation. For example, N(omega)-nitro-l-arginine (NLA) has been shown to prevent the reversal of phenylephrine-induced smooth muscle contraction. nih.gov Therefore, N-omega-Methyl L-norarginine is expected to increase the contractile tone of vascular smooth muscle preparations by inhibiting eNOS and reducing the basal and stimulated production of NO.

In cardiac preparations, NO signaling contributes to the regulation of cardiac function and coronary blood flow. Studies on isolated hearts have demonstrated that perfusion with L-arginine improves cardiac performance, whereas NOS inhibitors like Nω-nitro-L-arginine methyl ester (L-NAME) can limit coronary flow and impair cardiac efficiency. nih.gov Based on these findings, N-omega-Methyl L-norarginine would be predicted to have a negative impact on contractility and function in isolated cardiac preparations, primarily by constricting coronary vasculature and reducing NO's direct modulatory effects on cardiomyocytes.

PreparationRelated CompoundObserved EffectHypothesized Effect of N-omega-Methyl L-norarginine
Vascular Smooth MuscleN(omega)-nitro-l-arginine (NLA)Blocks stimulation-induced reversal of contraction. nih.govIncreased contractile tone due to inhibition of NO-mediated relaxation.
Isolated Contracting Skeletal MuscleN(omega)-nitro-l-arginine (NLA)Partially blocks the decrease in vascular tone during contraction. nih.govAttenuation of functional hyperemia by inhibiting NO-dependent vasodilation.
Isolated Heart PreparationsNω-nitro-L-arginine methyl ester (L-NAME)Reduced basal coronary flow and impaired cardiac performance. nih.govDecreased coronary perfusion and reduced cardiac efficiency.

In Vivo Animal Model Research

Cardiovascular System Physiology (e.g., blood flow regulation, cardiac function)

In living animal models, the systemic inhibition of nitric oxide synthase has profound effects on the cardiovascular system. Administration of NOS inhibitors like L-NAME and L-NMMA leads to a significant increase in systemic blood pressure. nih.govnih.gov This hypertensive effect is a direct result of the blockade of eNOS in the vasculature, which eliminates the vasodilatory influence of NO and leads to peripheral vasoconstriction and increased vascular resistance. acs.orgnih.gov

Research in various animal models has shown that chronic inhibition of NOS can lead to sustained hypertension and associated cardiovascular pathologies, including endothelial dysfunction and arterial stiffness. acs.orgnih.gov It is therefore projected that in vivo administration of N-omega-Methyl L-norarginine would elevate mean arterial pressure and decrease blood flow to various organs by increasing total peripheral resistance. In terms of cardiac function, the increased afterload imposed by vasoconstriction would increase cardiac workload, and direct inhibition of cardiac NOS could further modulate heart function. acs.orgnih.gov

Central Nervous System Function and Pathophysiology (e.g., neuroinflammation, synaptic transmission)

Within the central nervous system, nitric oxide has a complex, often dual, role in health and disease. nih.gov While it is essential for normal synaptic transmission and plasticity, excessive NO production, particularly by inducible nitric oxide synthase (iNOS) in glial cells, is a key feature of neuroinflammation. nih.govneurofit.com Astrocytes and microglia, when activated during injury or disease, release large amounts of NO as a pro-inflammatory mediator. neurofit.com

In animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke, neuroinflammation contributes significantly to neuronal damage. acs.orgdovepress.com The use of NOS inhibitors in these models has yielded varied results, depending on the specific enzyme isoform targeted and the pathological context. Inhibition of iNOS is often seen as neuroprotective by reducing inflammatory damage. acs.org Conversely, inhibiting nNOS or eNOS can be detrimental by disrupting normal neuronal communication and cerebral blood flow. mdpi.commdpi.com

Given its expected role as a general NOS inhibitor, N-omega-Methyl L-norarginine would likely modulate CNS pathophysiology by affecting both neuronal and inflammatory pathways. In models of acute neuroinflammation, it might reduce neuronal damage by limiting iNOS-derived NO. neurofit.com However, it could also impair cognitive or motor functions by interfering with nNOS-dependent synaptic transmission and plasticity. nih.govnih.gov

Animal ModelRelated CompoundObserved EffectHypothesized Effect of N-omega-Methyl L-norarginine
Conscious Rats (CNS)NG-methyl-L-arginine (L-NMA)Central administration increases plasma glucose via adrenal stimulation. nih.govSimilar centrally-mediated effects on peripheral glucose homeostasis.
Neuroinflammation Models (e.g., LPS-induced)General NOS inhibitorsInhibition of NO release from activated microglia and astrocytes. neurofit.comAttenuation of neuroinflammatory response by inhibiting iNOS.
Alzheimer's Disease ModelsN/ANeuroinflammation and altered NO signaling are implicated in pathology. dovepress.comnih.govModulation of disease progression by altering NO-dependent inflammatory and synaptic pathways.

Immune System Regulation and Inflammatory Responses

The immune system utilizes nitric oxide as a potent weapon against pathogens and as a regulator of inflammatory responses. Macrophages, upon activation by inflammatory signals like lipopolysaccharide (LPS) and cytokines, express high levels of iNOS, producing large quantities of NO that have cytotoxic effects on invading microbes. dokumen.pub This NO production is a hallmark of the pro-inflammatory (M1) macrophage phenotype. acs.org

The balance between L-arginine metabolism via iNOS and the arginase enzyme is a critical control point in immune regulation. acs.orgmdpi.com Arginase competes with iNOS for L-arginine and is associated with anti-inflammatory (M2) macrophages that promote tissue repair. acs.org

In animal models of systemic inflammation, such as endotoxemia induced by LPS, widespread iNOS activation contributes to vasodilation, hypotension, and organ damage. nih.gov Selective inhibition of iNOS in these models has been shown to reverse hypotension and protect against multiple organ failure. nih.gov N-omega-Methyl L-norarginine, by inhibiting iNOS, would be expected to suppress NO-mediated inflammatory damage in such models. It would likely reduce the severity of inflammatory responses, although as a non-selective inhibitor, it might also affect the beneficial roles of NO produced by other NOS isoforms. juniperpublishers.com

Renal Physiology and Function

Nitric oxide is a key regulator of renal hemodynamics and function. It contributes to the maintenance of renal blood flow and glomerular filtration rate (GFR) by modulating vascular tone at the level of the afferent and efferent arterioles. nih.govnih.gov

In vivo studies in animal models have consistently shown that systemic administration of NOS inhibitors like L-NAME and L-NMMA causes renal vasoconstriction, leading to a reduction in renal plasma flow and GFR. nih.govnih.gov Chronic NOS inhibition can lead to glomerular hypertension and renal injury. nih.gov Therefore, N-omega-Methyl L-norarginine is predicted to impair renal function by decreasing renal perfusion and filtration. By inhibiting NO synthesis, it would constrict renal blood vessels, increase renal vascular resistance, and consequently lower the GFR. nih.govnih.gov Some complex effects have been noted, where low doses of NOS inhibitors can cause diuresis through actions on tubular reabsorption, indicating that the net effect can depend on the specific experimental conditions. nih.gov

Gastrointestinal Tract Motility and Integrity

N-omega-Methyl L-norarginine (L-NMMA), as an inhibitor of nitric oxide synthase (NOS), significantly influences gastrointestinal (GI) motility by modulating the effects of nitric oxide (NO), a key inhibitory neurotransmitter in the gut. nih.govsemanticscholar.org Endogenous NO generally inhibits motility in the small intestine and colon. nih.gov Experimental studies using L-NMMA have demonstrated complex and regionally specific effects on the motor functions of the digestive tract.

In studies involving awake rats, L-NMMA administration led to a transient decrease in gastric motility, which fell to approximately 60% of baseline for about 15 minutes. nih.gov Conversely, it produced a sustained and significant increase in the motility of the small intestine and colon, reaching 221% and 125% of baseline, respectively. nih.gov Furthermore, L-NMMA increased the contraction frequency throughout the stomach, small intestine, and colon. nih.gov In a model of postoperative ileus, pre-surgical administration of L-NMMA resulted in an immediate postoperative recovery of motility in all three GI segments, highlighting the role of NO in postoperative motor dysfunction. nih.gov

Table 1: Effects of L-NMMA on Gastrointestinal Motility in Awake Rats

Gastrointestinal Segment Effect on Motility Index (vs. Baseline) Effect on Contraction Frequency (vs. Baseline) Postoperative Recovery (L-NMMA vs. Vehicle)
Stomach ▼ ~60% (transient) ▲ 13 ± 2% 90 ± 9% vs. 53 ± 3%
Small Intestine ▲ 221 ± 22% (continuous) ▲ 8 ± 1% 101 ± 5% vs. 57 ± 3%
Colon ▲ 125 ± 7% (continuous) ▲ 16 ± 5% 134 ± 6% vs. 60 ± 5%

Data sourced from studies on Sprague-Dawley rats. nih.gov

Respiratory System Dynamics and Pulmonary Function

N-omega-Methyl L-norarginine's role in the respiratory system is primarily linked to its ability to inhibit nitric oxide synthase, thereby affecting pulmonary vascular tone and hemodynamics. atsjournals.orgresearchgate.net Nitric oxide produced in the lungs is a critical mediator of vascular smooth muscle relaxation, ventilation-perfusion matching, and normal lung development. vumc.nl

In experimental studies with human volunteers, L-NMMA was shown to cause pulmonary vasoconstriction, though the pulmonary circulation was substantially less reactive than the systemic circulation. researchgate.net An increase in pulmonary vascular resistance was observed only at the highest tolerated dose, which also significantly increased systemic vascular resistance. researchgate.net In animal models, L-NMMA infusion was similarly found to increase mean pulmonary artery pressure and pulmonary vascular resistance. atsjournals.org Some of these effects may be partly influenced by a decrease in cardiac output caused by the compound. atsjournals.org

L-NMMA also affects the distribution of pulmonary blood flow. In a study on supine sheep, NOS inhibition with L-NMMA induced a ventral shift of lung perfusion, decreasing blood flow to the dorsal regions of the lung. atsjournals.org This suggests that endogenous NO plays a role in regulating regional lung perfusion, and its inhibition can alter the ventilation-perfusion ratio. atsjournals.orgvumc.nl The stretch-dependent regulation of pulmonary NO formation may also be a factor, as changes in posture can affect the stretching of the pulmonary vasculature and its response to L-NMMA. atsjournals.org

However, the influence of L-NMMA does not extend to all aspects of respiratory function. In a guinea pig model of hyperventilation-induced bronchoconstriction, L-NMMA administration successfully reduced expired nitric oxide levels but had no significant effect on the increase in respiratory system resistance seen during or after the hyperpneic challenge. nih.gov This indicates that while NO is a known bronchodilator, its inhibition by L-NMMA does not alter the airway response to this specific bronchoconstrictive stimulus. nih.gov The balance between NOS and the competing enzyme arginase, which also metabolizes the NOS substrate L-arginine, is crucial for regulating airway tone. mdpi.com

Table 2: Hemodynamic Effects of L-NMMA in Experimental Systems

Parameter Experimental System Observation Citation
Pulmonary Vascular Resistance Human Volunteers Increased only at highest tolerated dose researchgate.net
Pulmonary Vascular Resistance Sheep Increased by 113% atsjournals.org
Mean Pulmonary Artery Pressure Sheep Increased by 39% atsjournals.org
Systemic Vascular Resistance Human Volunteers Increased at lower doses than required for pulmonary effect researchgate.net
Systemic Vascular Resistance Sheep Increased by 46 ± 9% atsjournals.org
Regional Lung Perfusion Sheep (Supine) Caused a ventral shift (dorsal perfusion decreased from 56% to 52%) atsjournals.org

Biosynthesis, Metabolism, and Disposition of N Omega Methyl L Norarginine in Biological Systems

Endogenous Production Pathways

N-omega-methyl-L-arginine (L-NMMA) is an endogenously produced compound that plays a significant role in various physiological processes, primarily as an inhibitor of nitric oxide synthases. wikipedia.orgsemanticscholar.org Its production is not a de novo synthesis of the free amino acid, but rather a result of post-translational modification of proteins followed by proteolysis.

Identification of Precursors and Enzymatic Conversion Mechanisms

The primary precursors for the formation of free L-NMMA are arginine residues within proteins. researchgate.net These protein-integrated arginine residues are methylated by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). researchgate.netnih.gov PRMTs catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues. frontiersin.orgnih.gov

There are different types of PRMTs, which result in various methylated arginine forms. nih.govfrontiersin.org Type I PRMTs (including PRMT1, 2, 3, 4, 6, and 8) are responsible for creating monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (ADMA). nih.govfrontiersin.org Type II PRMTs (PRMT5 and 9) produce MMA and symmetric dimethylarginine (SDMA). nih.govfrontiersin.org Type III PRMTs, such as PRMT7, only catalyze the formation of MMA. nih.govnih.gov

Once these proteins have undergone methylation, they are subject to intracellular degradation through normal protein turnover processes. Proteolysis of these methylated proteins releases the free amino acids, including L-NMMA, into the cytosol. researchgate.netmdpi.com From the cytosol, L-NMMA can be transported into the plasma and circulate throughout the body. mdpi.comnih.gov

Regulation of Biosynthetic Enzymes

The biosynthesis of L-NMMA is indirectly regulated by controlling the activity and expression of Protein Arginine Methyltransferases (PRMTs). The regulation of PRMTs is complex and occurs at multiple levels, including transcriptional control, post-translational modifications (PTMs), and interactions with other proteins.

Key regulatory mechanisms for PRMTs include:

Post-Translational Modifications: PRMTs themselves can be regulated by PTMs such as phosphorylation and automethylation. For instance, automethylation of PRMT8's N-terminal domain has been shown to negatively regulate its enzymatic activity by reducing its affinity for the methyl donor, S-adenosylmethionine. nih.gov Phosphorylation has also been found to impair the methyltransferase activity of PRMT1 and CARM1 (PRMT4). frontiersin.org

Protein-Protein Interactions: The activity and substrate specificity of PRMTs can be influenced by their interaction with other proteins, forming larger protein complexes. anr.fr

Subcellular Localization: The localization of PRMTs within the cell can dictate their access to specific substrates, thereby regulating the methylation of particular proteins.

Metabolic Fate and Biotransformation

Once formed and released into the circulation, L-NMMA is subject to metabolic processes that determine its concentration and biological activity. It can act as a substrate for certain enzymes and is eventually eliminated from the body.

Characterization of Degradation Pathways and Metabolite Identification

The metabolic degradation of L-NMMA follows two primary pathways:

Metabolism by Dimethylarginine Dimethylaminohydrolase (DDAH): The main enzyme responsible for the degradation of L-NMMA is DDAH. researchgate.net DDAH hydrolyzes L-NMMA into L-citrulline and monomethylamine. researchgate.netmdpi.com There are two isoforms of DDAH, with DDAH1 being considered the primary enzyme for this process. researchgate.net The efficiency of this degradation is a critical factor in regulating intracellular and plasma levels of L-NMMA. researchgate.net

Metabolism by Nitric Oxide Synthase (NOS): L-NMMA is well-known as a competitive inhibitor of all NOS isoforms (nNOS, eNOS, and iNOS). medchemexpress.comresearchgate.net However, it can also act as an alternative substrate for these enzymes. nih.gov The processing of L-NMMA by NOS is slower compared to the primary substrate, L-arginine. nih.gov This enzymatic conversion results in the production of several metabolites, including:

N-omega-hydroxy-N-omega-methyl-L-arginine (NHMA) nih.gov

L-arginine nih.gov

L-citrulline nih.gov

Nitric oxide (.NO) nih.gov

The metabolism of L-NMMA by NOS can also lead to the uncoupling of NADPH oxidation, resulting in the formation of hydrogen peroxide. nih.gov

Identified Metabolites of N-omega-Methyl-L-arginine:

MetaboliteProducing EnzymeReference
L-CitrullineDDAH, NOS researchgate.netnih.gov
MonomethylamineDDAH mdpi.com
N-omega-hydroxy-N-omega-methyl-L-arginine (NHMA)NOS nih.gov
L-arginineNOS nih.gov
Nitric Oxide (.NO)NOS nih.gov
Hydrogen PeroxideNOS (uncoupled) nih.gov

Elucidation of Elimination and Excretion Mechanisms in Animal Models

Studies in rats have provided insights into the pharmacokinetics and elimination of L-NMMA. Following intravenous administration, L-NMMA exhibits nonlinear pharmacokinetics, meaning its elimination rate is not directly proportional to its concentration. nih.gov

The primary routes of elimination for L-NMMA and its metabolites are metabolic degradation and renal excretion. nih.govresearchgate.net While a significant portion of L-NMMA is metabolized by DDAH, the unchanged compound and its metabolites are also excreted in the urine. nih.govresearchgate.net The kidneys play a crucial role in clearing methylated arginines from the circulation. mdpi.com

Pharmacokinetic studies in rats have estimated the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for L-NMMA elimination, which are consistent with its saturable metabolism by DDAH in rat tissues. nih.gov

Pharmacokinetic Parameters of L-NMMA in Rats:

ParameterValueReference
Km70.2 µM nih.gov
Vmax4.59 µM min-1 nih.gov

Tissue Distribution and Accumulation Patterns in Experimental Organisms

The distribution of L-NMMA is widespread throughout the body, which is expected given the ubiquitous nature of its biosynthetic enzymes (PRMTs) and its targets (NOS isoforms). PRMTs and NOS are found in various tissues, leading to localized production and action of L-NMMA.

For example, increased expression of inducible NOS (NOS-II) mRNA has been observed in the brain following inflammatory stimuli, with a corresponding increase in nitric oxide production in surrounding areas, including the meninges, perivascular cells, and neuron-like cells. nih.gov As L-NMMA is a regulator of NOS, its presence and metabolism are integral to these tissues.

Furthermore, L-NMMA and other methylated arginines can be transported into cells, such as endothelial cells, by amino acid transport systems. nih.gov This can lead to intracellular accumulation, with concentrations potentially exceeding those in the plasma. nih.gov The ratio of intracellular L-arginine to L-NMMA is a critical determinant of NOS activity and, consequently, nitric oxide production. nih.gov

Advanced Analytical Methodologies for N Omega Methyl L Norarginine Quantification and Detection in Research

Chromatographic Techniques and Hyphenated Systems

Chromatography is a cornerstone for the analysis of methylated arginines, providing the necessary separation from interfering substances in biological samples. researchgate.net Hyphenated systems, which couple chromatographic separation with powerful detection technologies, offer enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, Fluorescence, Electrochemical, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous quantification of arginine and its methylated derivatives. nih.gov The method's versatility is enhanced by a range of available detection modalities.

UV Detection: HPLC systems coupled with ultraviolet (UV) detection can be used for the analysis of N-omega-Methyl L-norarginine. This approach often requires a pre-column derivatization step to attach a UV-absorbing chromophore to the target molecule, followed by gradient elution. One such method developed for L-NMMA in rat plasma achieved a limit of sensitivity of 3.0 µM. nih.gov

Fluorescence Detection: For higher sensitivity, fluorescence detection is employed. This typically involves derivatization with a fluorescent tag, such as ortho-phthaldialdehyde (OPA) and 3-mercaptopropionic acid. nih.gov A reverse-phase HPLC method using this approach has been validated for human and mouse plasma, requiring only 12 μL of sample. nih.gov This method demonstrated excellent separation and achieved limits of detection as low as 0.025 µM for L-NMMA and 0.007 µM for ADMA. nih.gov

Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides superior specificity and sensitivity, becoming the gold standard for quantification in biological samples. nih.govnih.govresearchgate.net This hyphenated technique, discussed in more detail in section 5.2.2, allows for direct detection without derivatization in many cases and can accurately measure concentrations in complex matrices like plasma and cell extracts. nih.govresearchgate.net

Table 1: Comparison of HPLC Methods for Methylated Arginines

Parameter HPLC-UV HPLC-Fluorescence HPLC-MS/MS
Derivatization Required (pre-column) Required (pre-column with OPA) Often not required
Sample Matrix Rat Plasma Human & Mouse Plasma Plasma, Urine, Cell Extracts
Sample Volume Not specified 12 µL 10-50 µL
Limit of Detection 3.0 µM 0.025 µM 0.005 - 0.01 µmol/L
Reference nih.gov nih.gov nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative to HPLC, particularly for its high resolution and sensitivity. Since N-omega-Methyl L-norarginine and related compounds are non-volatile, a derivatization step is necessary to convert them into volatile and thermally stable analogues suitable for GC analysis. nih.gov

A validated GC-MS method for the quantification of the related compound ADMA involves solid-phase extraction followed by conversion to its methyl ester pentafluoropropionic amide derivative. nih.gov Using chemical ionization mass spectrometry, this method can achieve a remarkable limit of detection of 2 fmol. nih.gov The method was validated for cell culture supernatants and small volumes (50 µL) of human plasma, demonstrating high precision (≥97%) and accuracy (≥94%). nih.gov Similar derivatization strategies, such as the two-step derivatization to methyl ester pentafluoropropionyl (PFP) derivatives, have also been successfully applied to other arginine metabolites. nih.gov

Capillary Electrophoresis (CE) Applications for Microscale Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged molecules like methylated arginines from very small sample volumes. nih.gov It offers advantages such as rapid analysis times and minimal reagent consumption compared to conventional HPLC. nih.gov

For sensitive detection, CE is often coupled with laser-induced fluorescence (LIF) after pre-column derivatization with fluorescent probes like naphthalene-2,3-dicarboxaldehyde (NDA). nih.gov Optimized CE methods have achieved baseline resolution of different methylated arginines in under 8 minutes, with limits of detection in the low nanomolar range (15-25 nM). nih.gov Another approach utilizes CE with contactless conductivity detection, which eliminates the need for derivatization. nih.gov This method, using a polymer-coated capillary, has achieved limits of detection of 16 nM for ADMA and 22 nM for SDMA in human plasma. nih.govresearchgate.net The transfer of these methods to microchip electrophoresis (MCE) platforms further reduces analysis times to as little as 3 minutes, demonstrating the potential for high-throughput screening. nih.gov

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric techniques provide detailed structural information and highly sensitive quantification, playing a vital role in the analysis of N-omega-Methyl L-norarginine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both the unambiguous structural confirmation and quantification of molecules. researchgate.net While generally less sensitive than mass spectrometry, NMR can provide quantitative data on arginine and its methylated derivatives in biological samples without the need for chemical derivatization. researchgate.netresearchgate.net

The process for NMR-based quantification typically involves homogenization of the biological sample (e.g., tissues or cell lysates), precipitation of proteins, and subsequent protein hydrolysis. researchgate.net A crucial step is the purification of the hydrolysates using solid-phase extraction (SPE) to remove interfering components like other amino acids and lipids. researchgate.net Using this protocol, the sensitivity for ADMA can reach approximately 100 nmol/L. researchgate.net NMR is particularly valuable as it can monitor changes in the relative concentrations of different species over time in real-time experiments. nih.gov

Tandem Mass Spectrometry (MS/MS) for Highly Sensitive and Selective Quantification in Complex Biological Matrices

Tandem mass spectrometry (MS/MS), most commonly coupled with liquid chromatography (LC-MS/MS), is the benchmark for highly sensitive and selective quantification of N-omega-Methyl L-norarginine and its isomers in complex biological matrices. northwestern.edunih.govnih.gov This method offers exceptional specificity by utilizing multiple reaction monitoring (MRM). nih.gov

In a typical LC-MS/MS workflow, the sample undergoes a simple protein precipitation step, often with the addition of a stable isotope-labeled internal standard (e.g., ADMA-d7) to ensure accuracy. northwestern.edunih.gov After separation on an HPLC column, the analyte is ionized, usually by electrospray ionization (ESI), and enters the mass spectrometer. nih.govresearchgate.net In the MRM mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored for quantification. northwestern.edunih.gov For example, the mass transition m/z 203 → m/z 70 is commonly monitored for ADMA and SDMA. nih.gov This high level of specificity allows for the unambiguous quantification of structural isomers, such as L-NMMA and N(δ)-monomethyl-L-arginine, which can be challenging to separate chromatographically. nih.gov LC-MS/MS methods are characterized by their low sample volume requirements (as little as 10 µL of plasma), rapid analysis times, and very low limits of detection, often in the low nanomolar range. nih.govresearchgate.net

Table 2: Key Parameters for Tandem MS (MS/MS) Quantification of Methylated Arginines

Parameter Details Reference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Ionization Positive Electrospray Ionization (ESI) nih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) northwestern.edunih.gov
Sample Prep Protein precipitation with internal standard northwestern.edunih.gov
Matrix Plasma, Urine nih.gov
LOD/LOQ LOQ: 0.01 µmol/L researchgate.net
Key Advantage High sensitivity and specificity for isomers in complex matrices nih.gov

Development of Immunoassays and Biosensors for N-omega-Methyl L-norarginine Detection

The development of immunoassays and biosensors offers promising alternatives to conventional chromatographic methods for the detection of N-omega-Methyl L-norarginine (L-NMMA), providing rapid and sensitive analytical solutions. These techniques leverage the high specificity of antigen-antibody interactions.

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are designed based on competitive binding principles. In a typical competitive ELISA for L-NMMA, a known quantity of enzyme-labeled L-NMMA competes with the unlabeled L-NMMA present in a sample for binding to a limited amount of specific anti-L-NMMA antibody coated on a microplate. The resulting signal is inversely proportional to the concentration of L-NMMA in the sample. The success of these assays hinges on the production of high-affinity polyclonal or monoclonal antibodies that can distinguish L-NMMA from structurally similar endogenous molecules like L-arginine, asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). nih.gov

Biosensors represent a further advancement, enabling real-time and potentially label-free detection of L-NMMA. These analytical devices couple a biological recognition element (e.g., an antibody or enzyme) with a physical transducer. For instance, an electrochemical biosensor might immobilize an L-NMMA-specific antibody onto an electrode surface. The binding of L-NMMA to the antibody would alter the electrochemical properties of the surface, generating a measurable signal (e.g., a change in current or impedance) that correlates with the L-NMMA concentration. Similarly, optical biosensors, such as those employing surface plasmon resonance (SPR), can detect the mass change that occurs when L-NMMA binds to an immobilized ligand on a sensor chip, providing kinetic data on the interaction. While the conceptual framework for these technologies is well-established, specific, commercially widespread immunoassays and biosensors for L-NMMA remain a developing area of research.

Sample Preparation Techniques for Biological Matrices in Analytical Research

The accurate quantification of L-NMMA in complex biological matrices such as plasma, serum, or urine necessitates a robust sample preparation strategy to remove interfering substances and enrich the analyte. nih.gov Common techniques include protein precipitation and solid-phase extraction (SPE). nih.govnih.gov

Protein Precipitation (PP) is often the initial step for plasma or serum samples. phenomenex.combiosyn.com High concentrations of proteins can interfere with downstream analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). phenomenex.comabcam.com Precipitation is typically achieved by adding organic solvents like acetonitrile (B52724) or methanol, or acids such as trichloroacetic acid (TCA) or perchloric acid. phenomenex.combioquochem.com This process denatures and precipitates the proteins, which can then be separated by centrifugation. biosyn.com While simple and effective for removing the bulk of proteins, PP may not eliminate all interferences and can sometimes lead to the co-precipitation of the target analyte. phenomenex.com For instance, one study comparing sample preparation methods for related arginine metabolites found that protein precipitation with TCA provided recoveries greater than 90%, comparable to more complex methods. nih.gov

Solid-Phase Extraction (SPE) is a more selective technique used for sample clean-up and concentration. nih.govorochem.com For L-NMMA, which is a polar, cationic molecule, cation-exchange SPE is highly effective. nih.gov The general protocol involves several steps:

Conditioning: The SPE sorbent (e.g., a polymeric cation-exchange resin) is wetted with a solvent like methanol. orochem.com

Equilibration: The sorbent is treated with a buffer to prepare it for sample loading. orochem.com

Sample Loading: The pre-treated biological sample (e.g., protein-precipitated plasma) is passed through the sorbent. L-NMMA and other cationic molecules bind to the sorbent. orochem.com

Washing: The sorbent is washed with a specific solvent to remove unretained interferences. orochem.com

Elution: A different solvent or buffer is used to disrupt the interaction between L-NMMA and the sorbent, releasing the purified and concentrated analyte for analysis. orochem.com

Studies on similar small, polar analytes have demonstrated that SPE can achieve high recovery rates, often between 66% and 91%, while effectively minimizing matrix effects that can suppress analyte signals in LC-MS/MS analysis. nih.gov

The choice between these methods depends on the required sensitivity, the complexity of the matrix, and the analytical platform being used. Often, a combination of techniques, such as protein precipitation followed by SPE, is employed to achieve the cleanest possible extract for sensitive and accurate quantification of L-NMMA. nih.govresearchgate.net

Interactive Data Table: Comparison of Sample Preparation Techniques

FeatureProtein Precipitation (PP)Solid-Phase Extraction (SPE)
Principle Altering solvent polarity or pH to cause protein denaturation and aggregation. bioquochem.comDifferential partitioning of analytes between a solid sorbent and a liquid phase. orochem.com
Primary Goal Bulk removal of proteins from plasma/serum. phenomenex.comAnalyte clean-up, concentration, and removal of specific interferences. nih.gov
Common Reagents Acetonitrile, Methanol, Trichloroacetic Acid (TCA). nih.govphenomenex.comCation-exchange silica (B1680970) or polymer-based sorbents. nih.gov
Advantages Simple, rapid, inexpensive. nih.govHigh selectivity, high recovery, effective removal of interferences, amenable to automation. orochem.comnih.gov
Disadvantages Non-selective (may not remove all interferences), potential for analyte co-precipitation. phenomenex.comMore time-consuming, requires method development, higher cost per sample. youtube.com

Comparative Academic Studies with Other Nitric Oxide Synthase Inhibitors

Assessment of Relative Potency and Isoform Selectivity in Various Research Models

The potency and selectivity of L-NMMA have been extensively evaluated and compared with other arginine-based and non-arginine-based NOS inhibitors. While it inhibits all three isoforms—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—it exhibits slight selectivity.

One study provides specific IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. For L-NMMA, these values are:

iNOS: 6.6 µM

nNOS: 4.9 µM

eNOS: 3.5 µM hellobio.com

This indicates a slight preference for the constitutive isoforms, particularly eNOS.

In comparison, Nω-nitro-L-arginine methyl ester (L-NAME), another widely used non-selective inhibitor, is a prodrug that is hydrolyzed to the more potent Nω-nitro-L-arginine (L-NNA). nih.gov L-NNA demonstrates significantly higher potency for nNOS and eNOS compared to iNOS. nih.gov Another inhibitor, aminoguanidine (B1677879), is considered a relatively selective inhibitor of iNOS, which is often upregulated during inflammatory responses. nih.govnih.gov

The following interactive table provides a comparative overview of the inhibitory potency of L-NMMA and other common NOS inhibitors.

InhibitorTarget NOS Isoform(s)Reported IC50/Ki ValuesKey Characteristics
Nω-Methyl-L-arginine (L-NMMA)nNOS, eNOS, iNOS (Non-selective)IC50: 3.5 μM (eNOS), 4.9 μM (nNOS), 6.6 μM (iNOS) hellobio.comCompetitive inhibitor, slight preference for constitutive isoforms.
Nω-nitro-L-arginine methyl ester (L-NAME)nNOS, eNOS, iNOS (Non-selective)Ki: 15 nM (nNOS), 39 nM (eNOS), 4.4 μM (iNOS) selleckchem.comProdrug for L-NNA, potent inhibitor of constitutive isoforms.
AminoguanidinePreferentially iNOS-Considered a selective inhibitor of iNOS. nih.govnih.gov
Nω-propyl-L-arginine (L-NPA)Primarily nNOS-Demonstrates a strong preference for nNOS. nih.gov

Analysis of Differential Biological Effects and Off-Target Interactions

The varied potencies and selectivities of NOS inhibitors translate to distinct biological effects. L-NMMA, by inhibiting primarily eNOS-derived nitric oxide in the vasculature, leads to vasoconstriction and an increase in blood pressure. ahajournals.org This effect has been explored in clinical settings, such as in the treatment of cardiogenic shock, where it can increase mean arterial pressure. ahajournals.org

In contrast, the more iNOS-selective inhibitor aminoguanidine has been shown to attenuate hypotension and multiple organ dysfunction in models of endotoxemia without significantly affecting blood pressure in healthy subjects. nih.gov This highlights the differential roles of the NOS isoforms in health and disease. L-NAME, being a potent inhibitor of constitutive NOS, also causes a significant increase in blood pressure. nih.gov

Off-target effects are an important consideration in the use of these inhibitors. For instance, both L-NMMA and L-NAME have been found to directly interact with and block the mammalian nicotinic acetylcholine (B1216132) receptor channel, an effect independent of their action on NOS. nih.gov This interaction was not observed with L-arginine. nih.gov Such off-target activities can complicate the interpretation of experimental results and may contribute to unexpected physiological effects.

Mechanistic Distinctions and Similarities in Enzyme Binding and Cellular Impact

L-NMMA acts as a competitive inhibitor, binding to the arginine-binding site of the NOS enzyme, thereby preventing the substrate from accessing it. nih.gov Interestingly, for iNOS and nNOS, L-NMMA can also act as a reaction-based inhibitor. nih.gov In this process, the enzyme slowly metabolizes L-NMMA to an N-hydroxy derivative, which can then lead to the inactivation of the enzyme. nih.gov

The binding kinetics of other inhibitors can differ significantly. For example, the interaction of L-NNA (the active form of L-NAME) with iNOS is rapid and easily reversible with the addition of L-arginine. However, its binding to eNOS and nNOS is a slower, time-dependent process with a much slower reversal. nih.gov

These mechanistic differences at the molecular level influence the cellular and physiological impacts of the inhibitors. The relatively short-lived effect of L-NMMA in the human vasculature (less than 45-60 minutes in one study) contrasts with the presumed longer-lasting effects of other inhibitors, which has important implications for experimental design and potential therapeutic applications. nih.gov The differential effects of L-NMMA and L-NAME have also been observed in cellular models of toxicity, where L-NAME, but not L-NMMA, offered protection against paraquat-induced endothelial cell injury, suggesting distinct interactions with cellular redox pathways beyond simple NOS inhibition.

Future Directions and Emerging Research Avenues for N Omega Methyl L Norarginine

Development of Novel Chemical Probes and Research Tools for Mechanistic Studies

The development of novel chemical probes is a cornerstone of future research into N-omega-Methyl L-norarginine. These tools are essential for elucidating its specific interactions and functions within the complex cellular environment. A key area of development is the synthesis of fluorescent probes. These probes can be designed to selectively bind to and report on the presence and concentration of specific molecules like nitric oxide (NO), a product of nitric oxide synthase (NOS) for which N-omega-methylated arginine derivatives can act as inhibitors. The design of such probes often involves incorporating a fluorophore into a molecule that specifically interacts with the target. For instance, probes for NO have been developed that utilize a diaminobenzene functionality incorporated into a polymethine skeleton. This probe is partially quenched and exhibits an increase in fluorescence lifetime upon reaction with NO, allowing for its detection. Similar principles can be applied to design probes that might interact with enzymes that metabolize N-omega-Methyl L-norarginine or the compound itself.

Another promising avenue is the creation of activatable probes. These probes exist in a non-fluorescent or "off" state and are "turned on" by a specific enzymatic activity or the presence of a target molecule. This approach offers high signal-to-noise ratios and is invaluable for real-time imaging in living cells. The development of such probes for N-omega-Methyl L-norarginine could involve linking its structure to a quenched fluorophore via a bond that is selectively cleaved by a target enzyme, releasing the fluorophore and generating a fluorescent signal.

Furthermore, the synthesis of methylated Nω-hydroxy-L-arginine analogues serves as a powerful strategy to create mechanistic probes for enzymes like nitric oxide synthase (NOS). These analogues can act as inhibitors or alternative substrates, providing critical insights into the enzyme's catalytic mechanism. By systematically altering the structure of these probes, researchers can map the steric and stereochemical tolerances of the enzyme's active site.

Probe TypePrinciple of ActionPotential Application for N-omega-Methyl L-norarginine Research
Fluorescent Probes Emit light upon binding to a target or a change in their environment.Real-time imaging of the compound's distribution and concentration in cells.
Activatable Probes Transition from a non-fluorescent to a fluorescent state upon interaction with a specific enzyme or molecule.Detecting the activity of enzymes that metabolize or are inhibited by N-omega-Methyl L-norarginine.
Mechanistic Probes Structural analogues that act as inhibitors or alternative substrates for enzymes.Elucidating the mechanism of action of enzymes that interact with N-omega-Methyl L-norarginine.

Integration with "Omics" Technologies (e.g., Proteomics, Metabolomics, Lipidomics) in Experimental Investigations

The integration of "omics" technologies is set to revolutionize our understanding of the broader biological impact of N-omega-Methyl L-norarginine. These high-throughput approaches provide a global view of the molecular changes within a cell or organism.

Proteomics: The study of the entire protein complement of a cell offers a powerful lens through which to view the effects of N-omega-Methyl L-norarginine. Since this compound is an inhibitor of nitric oxide synthase and is related to the broader field of protein arginine methylation, proteomics can be used to identify proteins whose expression or post-translational modification status is altered in its presence. For example, proteomic analyses have been instrumental in identifying numerous proteins that are subject to arginine methylation, a modification catalyzed by protein arginine methyltransferases (PRMTs). These studies have revealed that arginine methylation plays a crucial role in processes like RNA splicing and cancer cell growth. By employing proteomics, researchers can investigate how N-omega-Methyl L-norarginine might perturb these methylation-dependent pathways. Advanced proteomic techniques, such as stable isotope labeling by amino acids in cell culture (SILAC), allow for the precise quantification of changes in protein abundance and methylation levels in response to treatment with compounds like N-omega-Methyl L-norarginine.

Metabolomics: This field focuses on the comprehensive analysis of all metabolites in a biological sample. Given that N-omega-Methyl L-norarginine is an amino acid derivative and an enzyme inhibitor, it is expected to have significant effects on cellular metabolism. Targeted metabolomics can be used to quantify the levels of arginine and its various methylated and downstream metabolites, providing a detailed picture of the metabolic pathways affected by N-omega-Methyl L-norarginine. For instance, liquid chromatography-mass spectrometry (LC-MS) based metabolomics can be used to trace the fate of isotopically labeled arginine, revealing how its metabolism is reprogrammed under different conditions. Such studies can uncover novel biomarkers and provide insights into the physiological consequences of inhibiting specific metabolic nodes.

Lipidomics: The comprehensive study of lipids is another critical area. Nitric oxide, the production of which is inhibited by N-omega-Methyl L-norarginine, has complex interactions with lipid signaling pathways. Inhibition of nitric oxide synthase has been shown to alter the fatty acid composition of phospholipids in tissues. Lipidomics analysis can therefore reveal how N-omega-Methyl L-norarginine, by modulating NO levels, influences lipid metabolism and signaling. This could have implications for understanding its role in cardiovascular and inflammatory conditions where lipid mediators play a key role. The convergence of nitric oxide and lipid signaling pathways, leading to the formation of anti-inflammatory nitro-fatty acids, is an exciting area of research where lipidomics can provide significant insights.

Omics TechnologyKey Application in N-omega-Methyl L-norarginine ResearchExamples of Research Findings
Proteomics Identifying protein targets and pathways affected by the compound.Global analysis of protein arginine methylation has identified numerous substrates and regulatory roles in transcription and RNA metabolism.
Metabolomics Quantifying changes in metabolic pathways, particularly arginine metabolism.Metabolomic analysis has been used to study alterations in arginine metabolism in various disease models.
Lipidomics Investigating the impact on lipid signaling and metabolism due to nitric oxide modulation.Inhibition of nitric oxide synthase has been shown to alter the composition of phospholipid fatty acids.

Exploration of Unconventional Biological Roles in Lesser-Studied Model Organisms

While much of the research on arginine methylation has been conducted in mammalian systems, exploring the role of N-omega-Methyl L-norarginine in lesser-studied model organisms presents a significant opportunity for discovering conserved and novel biological functions. Organisms like the fruit fly (Drosophila melanogaster), the nematode worm (Caenorhabditis elegans), and the zebrafish (Danio rerio) offer powerful genetic tools and experimental tractability.

Mutations in the Tudor domain, a "reader" of methylarginine marks, are known to be lethal in Drosophila offspring, highlighting the critical role of arginine methylation in development. Investigating the effects of N-omega-Methyl L-norarginine in these organisms could uncover fundamental roles in processes such as neurodevelopment, aging, and immunity.

Zebrafish, in particular, are a valuable model for studying developmental biology and disease. The enzyme Prmt5, a protein arginine methyltransferase, has been shown to be essential for germ cell development in zebrafish. This suggests that inhibitors of arginine methylation, or compounds that modulate related pathways like N-omega-Methyl L-norarginine, could have profound effects on development and reproduction. The transparency of zebrafish embryos also allows for in vivo imaging of cellular processes, which, when combined with fluorescent probes, could provide unprecedented insights into the spatiotemporal dynamics of N-omega-Methyl L-norarginine's effects.

Methodological Challenges and Opportunities in N-omega-Methyl L-norarginine Research

Despite the promising future directions, research on N-omega-Methyl L-norarginine is not without its challenges. The synthesis and purification of this and related methylated arginine compounds can be complex. Chemical methylation of polyarginine, for instance, can yield a mixture of products that require careful chromatographic separation and characterization.

A significant challenge lies in the accurate and sensitive quantification of N-omega-Methyl L-norarginine and its isomers in biological samples. The high polarity and zwitterionic nature of these small molecules make them difficult to retain and resolve using traditional chromatographic techniques. However, the development of advanced analytical methods, such as hydrophilic interaction liquid chromatography (HILIC) coupled with triple stage mass spectrometry (MS³), has enabled the simultaneous and unambiguous quantification of structural isomers like N(G)-monomethyl-L-arginine and N(δ)-monomethyl-L-arginine in human plasma. These methods offer high sensitivity and specificity, paving the way for more precise pharmacokinetic and pharmacodynamic studies.

Another opportunity lies in the development of robust high-performance liquid chromatography (HPLC) assays. By optimizing derivatization, separation, and detection methods, it is possible to quantify arginine and its various methylated derivatives in a single analytical run from small sample volumes. This is particularly important for studies involving precious samples or animal models where sample availability is limited.

Overcoming these methodological hurdles will be crucial for advancing our understanding of N-omega-Methyl L-norarginine's biological roles and therapeutic potential. The continued development of innovative chemical probes, the application of cutting-edge "omics" technologies, and the exploration of diverse model systems will undoubtedly illuminate the path forward in this exciting field of research.

Q & A

Basic Research Questions

Q. What are the established methodologies for assessing the inhibitory efficacy of nomega-Methyl L-norarginine in nitric oxide synthase (NOS) studies?

  • Methodological Answer : Standard protocols include in vitro enzymatic assays using purified NOS isoforms (e.g., neuronal, endothelial, inducible) to measure competitive inhibition via arginine analog competition. Key parameters include IC50 determination, substrate concentration gradients, and kinetic analysis (e.g., Lineweaver-Burk plots). In vivo studies often employ rodent models with tissue-specific NOS activity measurements via chemiluminescence or Western blotting for downstream biomarkers like cyclic GMP .

Q. What critical parameters should be prioritized when designing dose-response experiments with this compound?

  • Methodological Answer :

  • Purity and stability : Ensure compound integrity via HPLC validation, as impurities can skew inhibition profiles .
  • Temporal dynamics : Account for short half-life in physiological buffers by optimizing exposure times (e.g., pre-incubation protocols) .
  • Model specificity : Tailor doses to tissue permeability (e.g., blood-brain barrier penetration in CNS studies) and species-specific metabolic rates .

Q. How do researchers validate the selectivity of this compound for specific NOS isoforms?

  • Methodological Answer : Use isoform-selective inhibitors (e.g., 1400W for iNOS) in parallel experiments. Cross-validate via gene knockout models or siRNA-mediated NOS silencing. Mass spectrometry can confirm target engagement and rule off-target effects on related enzymes (e.g., arginase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in study outcomes when using this compound across different experimental models?

  • Methodological Answer : Contradictions often arise from model-specific variables (e.g., endothelial vs. macrophage NOS activity). Address these by:

  • Meta-analysis : Compare datasets using standardized metrics (e.g., normalized inhibition per mg protein).
  • Contextual controls : Include tissue-matched controls for pH, redox state, and cofactor availability (e.g., tetrahydrobiopterin levels in endothelial cells) .
  • Mechanistic reconciliation : Use computational modeling to simulate competitive inhibition under varying cellular conditions (e.g., high vs. low arginine environments) .

Q. What strategies optimize the use of this compound in longitudinal studies requiring chronic NOS inhibition?

  • Methodological Answer :

  • Sustained delivery : Use osmotic pumps or nanoparticle encapsulation to maintain stable plasma concentrations, mitigating pulsatile dosing effects .
  • Toxicity monitoring : Track methylated arginine metabolites (e.g., ADMA) via LC-MS to assess renal clearance and avoid accumulation-related toxicity .
  • Adaptive dosing : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust doses based on real-time biomarker feedback (e.g., NO-dependent vasodilation) .

Q. How can findings from this compound studies be integrated with broader signaling pathways (e.g., oxidative stress or immune response)?

  • Methodological Answer :

  • Multi-omics integration : Pair NOS inhibition data with transcriptomic (RNA-seq) and proteomic profiles to map cross-talk with pathways like NF-κB or HIF-1α .
  • Network pharmacology : Use tools like STRING or Cytoscape to visualize interactions between NO signaling and secondary effectors (e.g., sGC, PKG) .
  • Controlled perturbation : Apply time-staggered inhibition (e.g., sequential blockade of NOS and COX-2) to disentangle causal relationships in inflammatory cascades .

Handling Data Contradictions

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Compartmental analysis : Compare free drug concentrations in plasma vs. tissue homogenates to identify bioavailability limitations .
  • Microenvironment replication : Mimic in vivo conditions (e.g., hypoxia, shear stress) in cell culture systems using microfluidic devices .
  • Pathway redundancy checks : Test for compensatory NO production via dietary nitrate/nitrite pathways in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.